molecular formula C5H7B B3254853 3-Bromo-pent-1-yne CAS No. 24480-13-5

3-Bromo-pent-1-yne

Cat. No. B3254853
CAS RN: 24480-13-5
M. Wt: 147.01 g/mol
InChI Key: ZFMAKUZDEVRFGM-UHFFFAOYSA-N
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Description

“3-Bromo-pent-1-yne” is an organic compound that consists of a five-carbon chain with a triple bond at the first carbon and a bromine atom attached to the third carbon . The “-yne” suffix indicates the presence of a triple bond .


Synthesis Analysis

One method for synthesizing alkynes like “3-Bromo-pent-1-yne” involves double elimination from a dihaloalkane . This process utilizes the E2 elimination reaction, where a strong base removes a hydrogen adjacent to a halogen . The electrons from the broken C-H bond move to form the C=C double bond, ejecting the halogen from the compound . This reaction takes place twice, forming two π bonds and creating an alkyne .


Molecular Structure Analysis

The molecular formula of “3-Bromo-pent-1-yne” is C5H7Br . It consists of a five-carbon chain with a triple bond at the first carbon and a bromine atom attached to the third carbon . The presence of the triple bond indicates that the molecule is an alkyne .


Chemical Reactions Analysis

Alkynes, including “3-Bromo-pent-1-yne”, can undergo a wide range of interrelated reactions . Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols, and boranes . They can also be cleaved to smaller aldehydes, ketones, and carboxylic acids, or enlarged by carbocation and radical additions as well as cycloadditions .


Physical And Chemical Properties Analysis

The average mass of “3-Bromo-pent-1-yne” is 149.029 Da . More detailed physical and chemical properties may require specific experimental measurements or computations, which are not available in the current resources.

Mechanism of Action

The synthesis of alkynes like “3-Bromo-pent-1-yne” utilizes the E2 elimination reaction . During this mechanism, a strong base removes a hydrogen adjacent to a halogen . The electrons from the broken C-H bond move to form the C=C double bond, causing the halogen to be ejected from the compound . This reaction takes place twice, forming two π bonds and creating an alkyne .

Safety and Hazards

While specific safety and hazard information for “3-Bromo-pent-1-yne” is not available, related compounds such as propargyl bromide are known to be lachrymators and alkylating agents . They can cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The synthesis and reactions of alkynes like “3-Bromo-pent-1-yne” are areas of active research in organic chemistry . Future directions could include the development of new synthetic methods, the exploration of novel reactions, and the application of these compounds in the synthesis of complex organic molecules.

properties

IUPAC Name

3-bromopent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-3-5(6)4-2/h1,5H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMAKUZDEVRFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-pent-1-yne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-pent-1-yne
Reactant of Route 5
3-Bromo-pent-1-yne
Reactant of Route 6
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